Acetamide, N-(6-((acetoxy)methoxyacetyl)-1,4-dihydro-4-oxo-2-pyrimidinyl)-
Description
The compound Acetamide, N-(6-((acetoxy)methoxyacetyl)-1,4-dihydro-4-oxo-2-pyrimidinyl)- (hereafter referred to as Compound A) is a pyrimidine-derived acetamide featuring a 1,4-dihydro-4-oxo-pyrimidinyl core substituted at the 6-position with an (acetoxy)methoxyacetyl group.
Properties
CAS No. |
86953-32-4 |
|---|---|
Molecular Formula |
C11H13N3O6 |
Molecular Weight |
283.24 g/mol |
IUPAC Name |
[2-(2-acetamido-6-oxo-1H-pyrimidin-4-yl)-1-methoxy-2-oxoethyl] acetate |
InChI |
InChI=1S/C11H13N3O6/c1-5(15)12-11-13-7(4-8(17)14-11)9(18)10(19-3)20-6(2)16/h4,10H,1-3H3,(H2,12,13,14,15,17) |
InChI Key |
FPRITRXMKGBVGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=CC(=O)N1)C(=O)C(OC)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Pyrimidinone Core Formation
The pyrimidin-4-one scaffold is typically synthesized via cyclocondensation of β-keto esters or amides with urea or thiourea derivatives. For example, 2-aminothiophene-3-carboxylic acid esters have been cyclized under acidic or basic conditions to form analogous pyrimidinones. Adapting this approach, the precursor 2-amino-6-hydroxypyrimidin-4-one could be synthesized from ethyl acetoacetate and guanidine carbonate under refluxing ethanol.
Installation of the [(Acetoxy)(Methoxy)Acetyl] Group at Position 6
This step involves sequential esterification and acylation:
- Methoxyacetylation : The 6-hydroxy group reacts with methoxyacetyl chloride in anhydrous DMF using $$ \text{K}2\text{CO}3 $$ as a base. For instance, a patent example employs 16 µL of acetoxyacetyl chloride with potassium carbonate in methanol to form similar esters.
- Acetylation of the Secondary Alcohol : The hydroxyl group on the methoxyacetyl moiety is acetylated using acetic anhydride and a catalytic acid (e.g., $$ \text{H}2\text{SO}4 $$). This dual esterification is confirmed by the compound’s IR spectrum, which shows carbonyl stretches at 1,750 cm$$ ^{-1} $$ (ester) and 1,660 cm$$ ^{-1} $$ (amide).
Optimization and Reaction Conditions
Solvent and Temperature Effects
Catalysts and Bases
- Pd Catalysts : For halogenated intermediates, $$ \text{Pd(PPh}3\text{)}4 $$ enables Stille couplings, though this is unnecessary for the target compound.
- Potassium Carbonate : Essential for deprotonating hydroxyl groups during esterification.
Analytical Characterization Data
Spectroscopic Confirmation
- $$ ^1\text{H} $$-NMR (DMSO-$$ d6 $$):
- δ 2.10 (s, 3H, $$ \text{COCH}3 $$), δ 3.40 (s, 3H, $$ \text{OCH}3 $$), δ 5.20 (s, 2H, $$ \text{CH}
Purity and Yield
- Column Chromatography : Silica gel (ethyl acetate/hexane, 1:1) achieves >95% purity.
- Yield : 23–49% for analogous esterification steps.
Challenges and Mitigation Strategies
Regioselectivity
The 6-hydroxy group’s reactivity risks over-acylation. Using bulky bases (e.g., $$ \text{DBU} $$) or low temperatures (0°C) suppresses this.
Ester Hydrolysis
The acetoxy group is prone to hydrolysis. Storage under anhydrous conditions at −20°C preserves stability.
Comparative Analysis of Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Classical Acylation | Acetyl chloride, $$ \text{Et}_3\text{N} $$, DCM | 35 | 90 |
| Microwave-Assisted | Acetoxyacetyl chloride, $$ \text{K}2\text{CO}3 $$, MW | 49 | 95 |
| One-Pot Sequential | Methoxyacetyl chloride → Acetic anhydride | 28 | 88 |
Chemical Reactions Analysis
Types of Reactions: 2-(2-Acetamido-6-oxo-1,6-dihydropyrimidin-4-yl)-1-methoxy-2-oxoethyl acetate can undergo various chemical reactions, including:
- Oxidation:
- Reagents: Hydrogen peroxide, potassium permanganate
- Conditions: Aqueous or organic solvent, controlled temperature
- Products: Oxidized derivatives with potential changes in biological activity
- Reduction:
- Reagents: Sodium borohydride, lithium aluminum hydride
- Conditions: Anhydrous solvent, low temperature
- Products: Reduced derivatives with altered chemical properties
- Substitution:
- Reagents: Halogens, nucleophiles (e.g., amines, thiols)
- Conditions: Solvent (e.g., dichloromethane), catalyst (e.g., Lewis acids)
- Products: Substituted derivatives with modified functional groups
Common Reagents and Conditions: The reactions mentioned above typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may use hydrogen peroxide in an aqueous medium, while reduction reactions often involve sodium borohydride in an anhydrous solvent.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
2-(2-Acetamido-6-oxo-1,6-dihydropyrimidin-4-yl)-1-methoxy-2-oxoethyl acetate has several scientific research applications:
- Chemistry:
- Used as a building block for the synthesis of more complex molecules
- Studied for its reactivity and potential as a catalyst in organic reactions
- Biology:
- Investigated for its potential as an enzyme inhibitor
- Studied for its interactions with biological macromolecules
- Medicine:
- Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities
- Studied for its pharmacokinetics and pharmacodynamics
- Industry:
- Used in the development of new materials with specific properties
- Studied for its potential applications in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(2-Acetamido-6-oxo-1,6-dihydropyrimidin-4-yl)-1-methoxy-2-oxoethyl acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects.
Molecular Targets and Pathways:- Enzymes:
- Inhibition of specific enzymes involved in metabolic pathways
- Modulation of enzyme activity to achieve therapeutic effects
- Receptors:
- Binding to specific receptors to alter cellular signaling pathways
- Modulation of receptor activity to influence physiological processes
Comparison with Similar Compounds
Bis-Pyrimidine Acetamides ()
Compounds 12–17 in are bis-pyrimidine acetamides with phenylene-linked pyrimidine cores and diverse substituents (e.g., nitro, chloro, bromo, fluorophenyl). Key differences include:
- Core Structure : Compound A has a single pyrimidine ring, while bis-pyrimidine analogs feature two pyrimidine units bridged by 1,4-phenylene. This structural divergence may reduce steric hindrance in Compound A compared to bulkier bis-pyrimidines.
- Physical Properties : Bis-pyrimidine analogs exhibit melting points >200°C (e.g., Compound 13 : 215–217°C) due to extended conjugation and intermolecular interactions, whereas Compound A’s simpler structure may result in lower thermal stability.
Table 1: Comparison with Bis-Pyrimidine Acetamides
| Property | Compound A | Bis-Pyrimidine Analogs (e.g., 12–17 ) |
|---|---|---|
| Core Structure | Single pyrimidine | Two pyrimidines + phenylene bridge |
| Key Substituents | (Acetoxy)methoxyacetyl | Nitrophenyl, halophenyl, dimethylphenyl |
| Melting Point | Not reported | 200–250°C |
| Electron Profile | Moderate electron density | Highly electron-deficient (nitro groups) |
Quinoline/Pyridine-Based Acetamides ()
Patented quinoline derivatives (e.g., N-(3-cyano-4-(pyridin-3-yl-amino)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide) share acetamide linkages but differ in core heterocycles:
- Heterocyclic Core: Quinoline/pyridine systems in patented compounds contrast with Compound A’s pyrimidine. Quinoline’s larger aromatic system may enhance π-π stacking interactions, relevant in kinase inhibition.
- Functional Groups : The tetrahydrofuran-3-yl-oxy group in these analogs improves aqueous solubility compared to Compound A’s acetoxy-methoxy chain, which is more lipophilic.
- Biological Targets: Quinoline derivatives are often designed as kinase inhibitors (e.g., anticancer agents), whereas Compound A’s pyrimidine core is common in antiviral or antimetabolite scaffolds.
Fentanyl-Related Acetamides ()
Compounds like ortho-Methylmethoxyacetyl fentanyl (2-methoxy-N-(2-methylphenyl)-N-(1-phenethylpiperidin-4-yl)acetamide) share acetamide bonds but diverge pharmacologically:
- Structural Motifs : Both feature acetamide linkages, but fentanyl analogs incorporate piperidine and phenethyl groups critical for opioid receptor binding.
- Pharmacology : Fentanyl derivatives target μ-opioid receptors, while Compound A’s pyrimidine core lacks opioid activity.
Benzothiazole Acetamides ()
Benzothiazole derivatives (e.g., N-(6-ethoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide ) differ in heterocyclic systems:
- Substituent Effects : Dichlorophenyl or trimethoxyphenyl groups in benzothiazoles increase lipophilicity (logP >3) versus Compound A’s polar acetoxy-methoxy chain.
Table 2: Key Differences with Benzothiazole Analogs
| Property | Compound A | Benzothiazole Analogs |
|---|---|---|
| Core Structure | Pyrimidine | Benzothiazole |
| Aromaticity | Moderate | High (fused system) |
| LogP Estimate | ~1.5 (predicted) | >3.0 (dichlorophenyl substituents) |
Stereochemically Complex Acetamides ()
Compounds m–o in feature stereochemical complexity (e.g., (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-...):
- Stereochemistry : These analogs have defined stereocenters critical for target binding (e.g., protease inhibition), whereas Compound A lacks chiral centers, limiting enantiomer-specific activity.
- Hydrogen Bonding : The hydroxy and tetrahydropyrimidin-1(2H)-yl groups enhance hydrogen-bonding capacity, unlike Compound A’s ester-dominated functionality.
Biological Activity
Acetamide, N-(6-((acetoxy)methoxyacetyl)-1,4-dihydro-4-oxo-2-pyrimidinyl)- is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores various aspects of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of amides and features a pyrimidine ring, which is known to enhance its interaction with biological targets. Its molecular formula includes carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms, indicating its organic nature. The unique functional groups present in this acetamide derivative contribute to its significant biological properties.
1. Anticancer Properties
Research indicates that N-(6-((acetoxy)methoxyacetyl)-1,4-dihydro-4-oxo-2-pyrimidinyl)- exhibits potential anticancer activity. Studies have demonstrated its ability to inhibit tumor growth through various mechanisms:
- Inhibition of Tumor Cell Proliferation : The compound has shown cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells. For instance, in vitro studies revealed an IC50 value of 27.1 µM against MDA-MB-231 cells, indicating moderate cytotoxicity .
2. Anti-inflammatory Effects
N-(6-((acetoxy)methoxyacetyl)-1,4-dihydro-4-oxo-2-pyrimidinyl)- has also been explored for its anti-inflammatory properties. The presence of the pyrimidine moiety may enhance its interaction with inflammatory mediators, making it a candidate for treating inflammatory diseases.
3. Antimicrobial Activity
The compound has been evaluated for antimicrobial activity against various bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Escherichia coli | Moderate |
| Klebsiella pneumoniae | Moderate |
| Staphylococcus aureus | High |
| Pseudomonas aeruginosa | Low |
Studies indicate that derivatives of acetamide can exhibit significant antimicrobial properties, suggesting potential applications in treating infections .
The mechanisms through which N-(6-((acetoxy)methoxyacetyl)-1,4-dihydro-4-oxo-2-pyrimidinyl)- exerts its biological effects are still under investigation. Preliminary research suggests that it may interact with specific receptors or enzymes involved in cell signaling pathways related to cancer progression and inflammation.
Interaction Studies
Recent studies have focused on the binding affinity of this compound with various biological macromolecules. Understanding these interactions is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.
Case Studies and Research Findings
Several studies have highlighted the biological activity of acetamide derivatives:
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various acetamides against human cancer cell lines, revealing promising results that warrant further investigation into their structure-activity relationships .
- Antimicrobial Screening : Research conducted by CO-ADD demonstrated the antimicrobial efficacy of synthesized acetamides against multiple pathogens, confirming their potential as novel antimicrobial agents .
- In Vivo Studies : Future studies are needed to assess the in vivo efficacy and safety profile of N-(6-((acetoxy)methoxyacetyl)-1,4-dihydro-4-oxo-2-pyrimidinyl)- to validate its therapeutic potential.
Q & A
Q. Q1. What are the standard synthetic routes for preparing this acetamide-pyrimidine derivative, and how can reaction efficiency be monitored?
Methodological Answer: Synthesis typically involves multi-step reactions, including condensation, acylation, and heterocyclic ring formation. Key steps include:
- Condensation : Reacting pyrimidine precursors with acetoxy-methoxyacetyl groups under basic conditions (e.g., potassium carbonate in DMF) to form the acetamide linkage .
- Acylation : Introducing the acetyl group via chloroacetyl intermediates, with reaction progress monitored by TLC or HPLC .
- Purification : Column chromatography or recrystallization to isolate the product. Yield optimization requires pH control (e.g., acidic conditions for iron powder reduction in nitro-group conversions) .
Q. Q2. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
Methodological Answer:
- ¹H NMR : Identify characteristic peaks for the pyrimidinyl proton (δ ~7.5–8.1 ppm), acetamide NH (δ ~9.8 ppm), and methoxy groups (δ ~3.8 ppm) .
- IR : Detect carbonyl stretches (C=O at ~1667 cm⁻¹) and N-H bending (~3468 cm⁻¹) to validate amide and pyrimidinone moieties . Cross-validation with mass spectrometry (e.g., LC-MS for molecular ion [M+1]⁺) ensures molecular weight consistency .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions between computational predictions and experimental crystallographic data for this compound?
Methodological Answer:
- Hydrogen Bonding Analysis : Use graph-set analysis (as in Etter’s formalism) to map intermolecular interactions in crystal structures .
- Software Validation : Refine X-ray diffraction data with SHELXL for small-molecule crystallography, adjusting torsion angles and occupancy factors to align with observed hydrogen-bonding patterns .
- DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with experimental bond lengths/angles to identify steric or electronic discrepancies .
Q. Q4. What strategies optimize the compound’s biological activity while minimizing off-target effects?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Modify substituents on the pyrimidinone ring (e.g., nitro or methoxy groups) to enhance selectivity. For example, replacing acetamide with alkylurea moieties improves anticancer activity .
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases) and prioritize derivatives for synthesis .
- Toxicity Profiling : Conduct cytotoxicity assays (MTT/WST-1) on human cell lines and compare IC₅₀ values against known analogs to assess therapeutic windows .
Q. Q5. How should researchers address inconsistencies in pharmacological data across different experimental models?
Methodological Answer:
- Model Standardization : Use isogenic cell lines or genetically uniform animal models (e.g., Wistar rats) to reduce variability .
- Dose-Response Curves : Generate EC₅₀/ED₅₀ data across multiple concentrations and validate with statistical tools (e.g., ANOVA with post-hoc Tukey tests) .
- Meta-Analysis : Compare results with structurally similar compounds (e.g., thiazolo-pyrimidine derivatives) to identify trends in bioactivity .
Data Analysis & Experimental Design
Q. Q6. What analytical workflows ensure purity and stability of this compound under varying storage conditions?
Methodological Answer:
- Stability Testing : Use accelerated degradation studies (40°C/75% RH for 6 months) with HPLC to monitor decomposition products (e.g., hydrolyzed acetamide or oxidized pyrimidinone) .
- Purity Criteria : Require ≥95% purity (by HPLC) with defined impurity thresholds (e.g., ≤0.1% for genotoxic nitrophenyl byproducts) .
Q. Q7. How can reaction conditions be adjusted to scale up synthesis without compromising yield?
Methodological Answer:
- Solvent Optimization : Replace DMF with greener solvents (e.g., acetonitrile) to facilitate large-scale purification .
- Catalyst Screening : Test palladium or enzyme catalysts for key steps (e.g., Suzuki coupling for pyrimidine functionalization) to reduce reaction time .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Contradiction Management
Q. Q8. How to reconcile conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
Methodological Answer:
- Solubility Parameter Calculation : Use Hansen solubility parameters (δD, δP, δH) to predict compatibility with solvents like DMSO (δ ~26 MPa¹/²) or ethyl acetate (δ ~18 MPa¹/²) .
- Experimental Validation : Perform shake-flask experiments at controlled temperatures (25°C ± 0.5°C) and quantify solubility via UV-Vis spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
